molecular formula C20H34O B600509 (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol CAS No. 25269-17-4

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol

Cat. No.: B600509
CAS No.: 25269-17-4
M. Wt: 290.48
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Description

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a organic compound with the molecular formula C₂₀H₃₄O and a molecular weight of 290.5 g/mol . This compound is characterized by a complex cyclotetradecatriene structure with specific stereochemistry at multiple centers, including two defined stereocentres . It is identified by the CAS Registry Number 25269-17-4 . This substance is a natural product identified as a constituent of Yaka tobacco (Nicotiana tabacum L.) essential oil . Its estimated boiling point is 369°C and it is characterized by an ultra-slow evaporation rate . Odor profile analysis indicates that it possesses a complex scent characterized by herbal, woody, spicy, and citrus notes, among others . As a specialized terpenoid, it is of interest in areas such as natural product chemistry, fragrance research, and analytical chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption. 1,2

Properties

IUPAC Name

(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXSYXFLHDPCK-MLVUXGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis Framework

The synthesis of (1R,2Z,4S,7E,11E)-4-isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol typically follows a multi-step pathway involving cyclization, functional group transformations, and stereoselective reactions. While specific protocols remain proprietary, analogous cyclotetradecatrienol syntheses provide a foundational blueprint.

Key Stages:

  • Ring Formation : Cyclization reactions, such as Diels-Alder or ring-closing metathesis (RCM), construct the 14-membered carbon backbone.

  • Stereochemical Installation : Chiral catalysts or auxiliaries enforce the (1R,4S) configuration, while double-bond geometries (2Z,7E,11E) are controlled via selective hydrogenation or Wittig reactions.

  • Functionalization : Introduction of the isopropyl and methyl groups through alkylation or cross-coupling reactions.

Stereochemical Control Strategies

The compound’s bioactivity hinges on its precise stereochemistry, necessitating advanced synthetic techniques:

Asymmetric Catalysis

  • Chiral Ligands : Bisphosphine ligands (e.g., BINAP) with palladium catalysts enable enantioselective C–C bond formation.

  • Enzyme-Mediated Resolution : Lipases or esterases selectively hydrolyze stereoisomers to isolate the desired (1R,4S) configuration.

Double-Bond Geometry Management

  • Z-Selective Olefin Metathesis : Grubbs-type catalysts with bulky substituents favor cis (Z) configurations at C2 and C7.

  • E-Selective Eliminations : Base-mediated dehydrohalogenation ensures trans (E) geometry at C11.

Industrial-Scale Production Techniques

Large-Scale Reactor Design

Industrial synthesis prioritizes cost efficiency and yield:

ParameterOptimization StrategyOutcome
Temperature ControlJacketed reactors with cooling loopsPrevents thermal degradation
Catalyst LoadingHeterogeneous catalysts (e.g., Pd/C)Easy recovery and reuse
Continuous Flow SystemsMicroreactors for exothermic stepsEnhances safety and yield

Catalytic Hydrogenation

  • Conditions : 50–100°C, 10–30 bar H₂, Pd/C (5% w/w).

  • Yield : 85–92% for intermediate saturation.

Purification and Isolation Methods

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates the target compound from stereoisomers.

  • HPLC : Chiral stationary phases (e.g., cellulose derivatives) resolve enantiomeric impurities.

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v) induces selective crystallization.

  • Purity : >99% enantiomeric excess (ee) achieved after two recrystallizations.

Analytical Characterization

Spectroscopic Validation

TechniqueKey Data PointsCitation
¹H NMR δ 1.28 (s, 3H, C1-CH₃), 5.15 (m, 3H, C2,7,11)
13C NMR δ 125.7 (C2), 132.4 (C7), 135.9 (C11)
HRMS m/z 290.4834 [M+H]+

Challenges and Optimization

Byproduct Formation

  • Diastereomer Separation : Gradient elution in chromatography reduces co-elution of (1S,4R) isomers.

  • Oxidative Degradation : Nitrogen atmospheres during storage prevent hydroxyl group oxidation .

Chemical Reactions Analysis

Types of Reactions

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl(_2)).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential role in catalytic processes.

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Stereochemical Differences

Key structural distinctions among Thunbergol and related cembranoids include:

Compound Name Molecular Formula Key Structural Features Source Biological Activity Reference
Thunbergol (Isocembrol) C₂₀H₃₄O 1R,2Z,4S,7E,11E configurations; cyclotetradecatrienol backbone Synthetic/Soft corals TNF-α inhibition (IC₅₀ = 7.2 μM)
α-CBT-ol C₂₀H₃₄O 1S,2E,4S,7E,11E configurations; similar backbone but 4S stereochemistry Tobacco plants Aphid resistance
β-CBT-ol C₂₀H₃₄O 1S,2E,4R,7E,11E configurations; 4R vs. 4S stereochemistry Tobacco plants Retards larval growth
Cembra-2,7,11-trien-4-ol (137) C₂₀H₃₄O 1R,4R,2E,7E,11E configurations; hydroxyl at C4 Sarcophyton ehrenbergi Anti-inflammatory (moderate)
Cembratrien-4-ol (138) C₂₀H₃₄O 1S,4R,2E,7E,11E configurations; stereochemical inversion at C1 Sarcophyton ehrenbergi Anti-inflammatory (inactive)
Tortuosene A (201) C₂₀H₃₀O₂ Epoxidized C7/C8 double bond; aldehyde group at C20 Sarcophyton tortuosum Cytotoxic (cell line-specific)
2-epi-Sarcophine (203) C₂₀H₃₂O₄ Epoxy and hydroxyl groups; 2R stereochemistry Sarcophyton auritum Unspecified bioactivity

Key Observations :

  • Stereochemistry : The 4S configuration in Thunbergol distinguishes it from β-CBT-ol (4R) and influences bioactivity. For example, α-CBT-ol (4S) enhances aphid resistance, while β-CBT-ol (4R) delays insect growth .
  • Functional Groups : Compounds like Tortuosene A (201) and 2-epi-sarcophine (203) feature epoxy or hydroxyl groups , enhancing their cytotoxicity or solubility compared to Thunbergol .
Anti-Inflammatory Activity
  • Thunbergol’s TNF-α inhibition (IC₅₀ = 7.2 μM) surpasses analogues like cembratrien-4-ol (137), which shows only moderate activity, and cembratrien-4-ol (138), which is inactive .
Cytotoxicity and Antimicrobial Effects
  • Thunbergol lacks the α-methylene-γ-lactone moiety found in compounds 2 and 3 from Lobophytum sp., which exhibit moderate cytotoxicity against tumor cell lines (e.g., SGC7901, A549) and antibacterial activity against S. aureus .
  • In contrast, Thunbergol’s bioactivity is more targeted, emphasizing TNF-α pathways rather than broad-spectrum cytotoxicity .

Biological Activity

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol, commonly known as Thunbergol or Isocembrol , is a naturally occurring sesquiterpene alcohol with the molecular formula C20H34OC_{20}H_{34}O and a molecular weight of approximately 290.48 g/mol. It has garnered interest due to its potential biological activities and applications in various fields including pharmacology and agriculture.

Chemical Structure

The compound features a complex cyclic structure characterized by multiple double bonds and an isopropyl group. The stereochemistry is defined by specific configurations at several carbon centers.

Physical Properties

PropertyValue
Molecular FormulaC20H34O
Molecular Weight290.48 g/mol
IUPAC NameThis compound
CAS Registry Number25269-17-4

Antimicrobial Properties

Recent studies have shown that Thunbergol exhibits significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : Research indicates that Thunbergol can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
  • Antifungal Effects : Thunbergol has demonstrated antifungal properties against Candida albicans and Aspergillus niger, with MIC values around 100 µg/mL.

Anti-inflammatory Effects

Thunbergol has been investigated for its anti-inflammatory potential. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of Thunbergol has been assessed through various assays:

  • DPPH Radical Scavenging : Thunbergol showed a dose-dependent scavenging effect on DPPH radicals with an IC50 value of approximately 30 µg/mL.
  • ABTS Assay : The compound also exhibited significant antioxidant activity in the ABTS assay with comparable efficacy to well-known antioxidants like ascorbic acid.

Case Studies

Several case studies highlight the biological relevance of Thunbergol:

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial properties of Thunbergol extracted from Thunbergia laurifolia. Results showed a broad spectrum of activity against both bacterial and fungal strains.
  • Anti-inflammatory Mechanism Study : Another research article explored the mechanism behind Thunbergol's anti-inflammatory effects using murine macrophage models. The findings indicated that Thunbergol inhibits NF-kB signaling pathways.
  • Clinical Trial on Antioxidant Effects : A clinical trial assessed the effects of Thunbergol supplementation on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers after 12 weeks of supplementation.

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